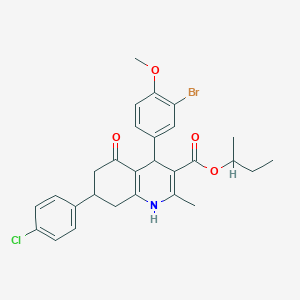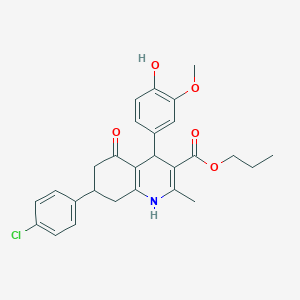![molecular formula C14H14N2O4S B4970648 N-(3-hydroxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B4970648.png)
N-(3-hydroxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, commonly known as HPI-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPI-1 is a sulfonamide derivative of 2-oxo-1,2-dihydrobenzo[cd]indole, which is a heterocyclic compound that has been found to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
HPI-1 has been found to exhibit various biological activities, making it a promising compound for scientific research. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. HPI-1 has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, HPI-1 has been found to inhibit the replication of HIV-1 and other viruses.
Wirkmechanismus
The mechanism of action of HPI-1 is not fully understood. However, it has been proposed that HPI-1 exerts its biological activities by inhibiting the activity of certain enzymes or proteins. For example, HPI-1 has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. HPI-1 has also been found to inhibit the replication of HIV-1 by interfering with the early stages of viral replication.
Biochemical and Physiological Effects
HPI-1 has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the expression of MMPs. HPI-1 has also been found to inhibit the replication of HIV-1 by blocking the entry of the virus into host cells. Moreover, HPI-1 has been found to exhibit low toxicity in vitro, making it a promising compound for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of HPI-1 is its relatively simple synthesis method, which allows for easy production of the compound. Moreover, HPI-1 has been found to exhibit low toxicity in vitro, making it a promising compound for further research. However, one of the limitations of HPI-1 is its limited solubility in water, which can make it difficult to use in certain experiments. Moreover, the mechanism of action of HPI-1 is not fully understood, which can make it challenging to design experiments to study its biological activities.
Zukünftige Richtungen
There are several future directions for research on HPI-1. One possible direction is to investigate the potential of HPI-1 as a therapeutic agent for cancer and viral infections. Moreover, further studies are needed to elucidate the mechanism of action of HPI-1 and to identify its molecular targets. Another possible direction is to develop new derivatives of HPI-1 with improved solubility and biological activity. Finally, more research is needed to determine the safety and efficacy of HPI-1 in vivo, which will be crucial for its potential clinical applications.
Conclusion
In conclusion, HPI-1 is a promising compound for scientific research due to its potential applications in various fields. The synthesis method of HPI-1 is relatively simple, and it has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral activities. However, further research is needed to fully understand the mechanism of action of HPI-1 and to identify its molecular targets. Moreover, more research is needed to determine the safety and efficacy of HPI-1 in vivo, which will be crucial for its potential clinical applications.
Synthesemethoden
The synthesis of HPI-1 involves the reaction of 3-hydroxypropylamine with 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution of the sulfonyl chloride group with the amine group of 3-hydroxypropylamine, resulting in the formation of HPI-1. The synthesis method of HPI-1 is relatively simple and can be easily scaled up for large-scale production.
Eigenschaften
IUPAC Name |
N-(3-hydroxypropyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c17-8-2-7-15-21(19,20)12-6-5-11-13-9(12)3-1-4-10(13)14(18)16-11/h1,3-6,15,17H,2,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVYLEMLOXLVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203740 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4970566.png)
![ethyl 5-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4970571.png)

![methyl (4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4970598.png)
![(3aS*,6aR*)-3-(2-methoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4970602.png)
![2,7-bis(4-phenoxyphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B4970606.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970611.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4970619.png)
![dimethyl 2-{[phenyl(phenylthio)acetyl]amino}terephthalate](/img/structure/B4970629.png)
![5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4970636.png)

![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970641.png)
![2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B4970655.png)
![2-(4-chlorophenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4970660.png)